1-(4-Methylphenyl)-2-pentanol
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Overview
Description
1-(4-Methylphenyl)-2-pentanol is an organic compound characterized by a phenyl ring substituted with a methyl group at the para position and a pentanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)-2-pentanol can be synthesized through several methods. One common approach involves the Grignard reaction, where 4-methylbenzyl chloride reacts with pentanal in the presence of magnesium and anhydrous ether to form the desired alcohol. The reaction conditions typically include a low temperature to control the exothermic nature of the reaction and ensure high yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 1-(4-methylphenyl)-2-pentanone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures to achieve the reduction of the ketone to the alcohol.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylphenyl)-2-pentanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form 1-(4-methylphenyl)-2-pentanone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 1-(4-methylphenyl)-2-pentane using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 1-(4-methylphenyl)-2-chloropentane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed:
Oxidation: 1-(4-Methylphenyl)-2-pentanone.
Reduction: 1-(4-Methylphenyl)-2-pentane.
Substitution: 1-(4-Methylphenyl)-2-chloropentane.
Scientific Research Applications
1-(4-Methylphenyl)-2-pentanol has been studied for its diverse applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(4-Methylphenyl)-2-pentanol exerts its effects often involves nucleophilic substitution reactions. The 4-methylphenyl group facilitates regioselective functionalization of the aromatic ring, allowing for the synthesis of various derivatives. The molecular targets and pathways involved depend on the specific application and the functional groups introduced during chemical modifications.
Comparison with Similar Compounds
1-(4-Methylphenyl)-2-pentanol can be compared with similar compounds such as:
1-(4-Methylphenyl)-1-propanol: Shares a similar phenyl ring substitution but with a shorter carbon chain.
1-(4-Methylphenyl)-2-butanol: Similar structure with a different carbon chain length.
4-Methylpropiophenone: An aromatic ketone with a similar phenyl ring substitution but different functional groups.
Uniqueness: this compound is unique due to its specific combination of a phenyl ring with a methyl group and a pentanol chain, which provides distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
1-(4-methylphenyl)pentan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-3-4-12(13)9-11-7-5-10(2)6-8-11/h5-8,12-13H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKYLHFEJYDJGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC1=CC=C(C=C1)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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